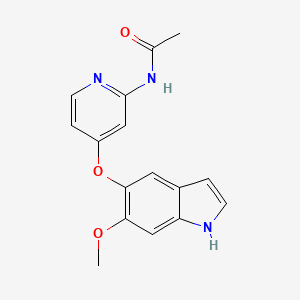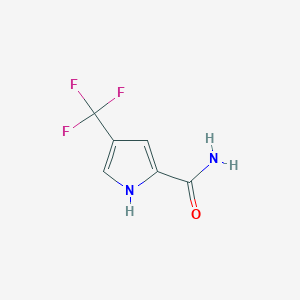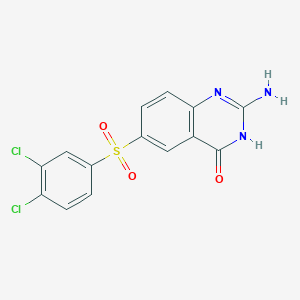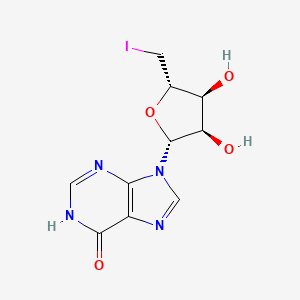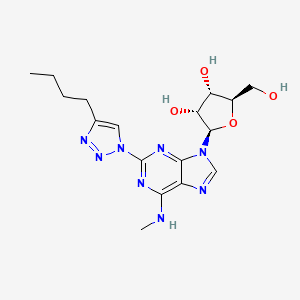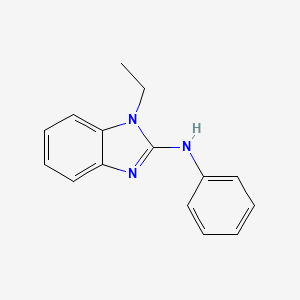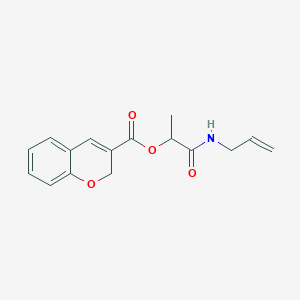
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family.
Métodos De Preparación
The synthesis of 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction, which is a well-known method for forming carbon-carbon bonds. The reaction involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, followed by the addition of allylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted chromene derivatives .
Aplicaciones Científicas De Investigación
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: This compound is structurally similar but lacks the allylamino group, which may result in different biological activities and chemical reactivity.
2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of the ester group, which can influence its solubility and reactivity.
2-(1,2,3-triazolylmethoxy)-2H-chromene-3-carboxylate: This derivative contains a triazole ring, which can enhance its biological activity and stability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other chromene derivatives .
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
[1-oxo-1-(prop-2-enylamino)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-8-17-15(18)11(2)21-16(19)13-9-12-6-4-5-7-14(12)20-10-13/h3-7,9,11H,1,8,10H2,2H3,(H,17,18) |
Clave InChI |
AWARIYBICXONNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC=C)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
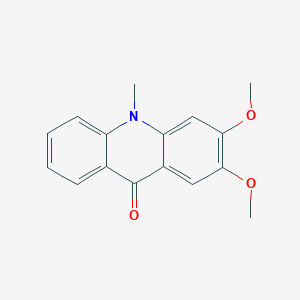
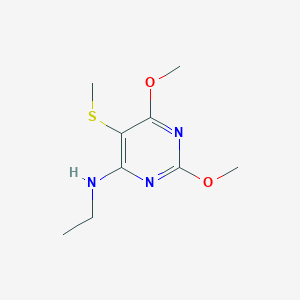
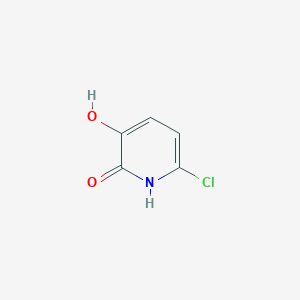
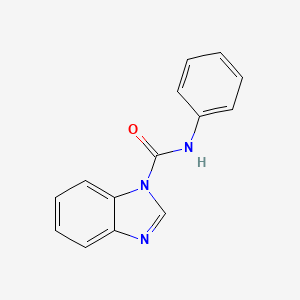
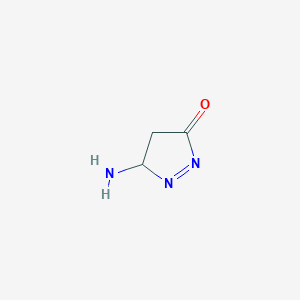
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
